molecular formula C20H26N2 B1144009 S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine CAS No. 1369529-80-5

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine

Cat. No.: B1144009
CAS No.: 1369529-80-5
M. Wt: 294.43384
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Description

Structural Overview and Nomenclature

(1S,2S)-N,N'-Dibenzyl-1,2-cyclohexanediamine possesses the molecular formula C₂₀H₂₆N₂ and a molecular weight of 294.43 atomic mass units. The compound exhibits a systematic nomenclature that reflects its complex stereochemical architecture, with various acceptable names including (1S,2S)-N,N'-bis(phenylmethyl)-1,2-cyclohexanediamine and (1S,2S)-N₁,N₂-dibenzylcyclohexane-1,2-diamine. The International Union of Pure and Applied Chemistry designation emphasizes the specific stereochemical configuration at the 1 and 2 positions of the cyclohexane ring, where both nitrogen-bearing carbons maintain the S configuration, creating a conformationally locked chiral framework.

The structural architecture of this compound features a cyclohexane ring as the central scaffold, with two nitrogen atoms attached at adjacent carbon positions in a cis-diequatorial arrangement. Each nitrogen atom is further substituted with a benzyl group, creating N,N'-dibenzyl substitution pattern that provides both steric bulk and electronic properties essential for its function as a chiral ligand. The rigid cyclohexane backbone restricts conformational flexibility, ensuring that the compound maintains its chiral environment in solution and during coordination to metal centers. This conformational rigidity is particularly valuable in asymmetric catalysis applications where precise spatial arrangement of functional groups is crucial for achieving high enantioselectivity.

The compound demonstrates excellent enantiomeric purity, typically available with enantiomeric excess values not less than 99.0%, making it suitable for applications requiring high optical purity. The benzyl substituents on the nitrogen atoms provide additional steric discrimination and can participate in weak interactions such as pi-pi stacking or carbon-hydrogen bonding interactions that may influence the selectivity of catalytic processes. The overall molecular architecture creates a C₂-symmetric environment that is particularly well-suited for the development of chiral catalysts that can differentiate between enantiotopic faces of prochiral substrates.

Historical Context in Organic Chemistry

The development of (1S,2S)-N,N'-dibenzyl-1,2-cyclohexanediamine emerges from the broader historical evolution of chiral diamine ligands in asymmetric synthesis. The parent compound, 1,2-diaminocyclohexane, was first recognized as a valuable building block for chiral ligands following discoveries in the late twentieth century that highlighted the importance of conformationally rigid diamine structures in asymmetric catalysis. The synthesis of this compound typically involves the resolution of racemic trans-1,2-diaminocyclohexane using enantiomerically pure tartaric acid as a resolving agent, followed by selective N-alkylation with benzyl groups.

The historical significance of cyclohexanediamine-based ligands can be traced to pioneering work in asymmetric catalysis that demonstrated the superior performance of rigid, bicyclic, and conformationally locked systems compared to their flexible counterparts. Early investigations into the use of 1,2-diaminocyclohexane derivatives revealed that the incorporation of bulky substituents on the nitrogen atoms could dramatically enhance both the reactivity and selectivity of metal-catalyzed asymmetric transformations. The development of N,N'-dibenzyl derivatives represented a strategic advancement in ligand design, as the benzyl groups provided an optimal balance of steric bulk and electronic properties.

Research efforts in the late twentieth and early twenty-first centuries focused extensively on exploring the derivatization possibilities of the cis-1,2-diaminocyclohexane scaffold. The reductive amination approach for converting primary diamines to secondary N-alkylated derivatives became a standard methodology for accessing these valuable chiral building blocks. The specific choice of benzyl groups as N-substituents was motivated by their ability to provide significant steric differentiation while maintaining sufficient stability under typical reaction conditions used in asymmetric catalysis. Historical studies demonstrated that the dibenzyl substitution pattern offered superior performance compared to other alkyl or aryl substituents in many catalytic applications.

Significance in Asymmetric Catalysis Research

(1S,2S)-N,N'-Dibenzyl-1,2-cyclohexanediamine has emerged as a cornerstone ligand in asymmetric catalysis research, particularly in applications involving transition metal complexes for enantioselective transformations. The compound's significance stems from its ability to form stable, well-defined metal complexes that exhibit exceptional enantioselectivity across a broad range of substrate types. Recent investigations have demonstrated the utility of this ligand system in nickel-catalyzed nitroalkane alkylation reactions, where the conformationally locked structure provides the precise spatial arrangement necessary for high levels of asymmetric induction.

The application of N,N'-dibenzylcyclohexanediamine ligands in copper-catalyzed propargylation reactions has revealed their remarkable versatility in facilitating carbon-carbon bond formation with excellent stereochemical control. Studies have shown that the ligand's rigid framework enables efficient discrimination between competing reaction pathways, leading to the preferential formation of desired homopropargylic products over undesired allenic byproducts. The electronic and steric properties imparted by the benzyl substituents play a crucial role in modulating the reactivity of the metal center, allowing for fine-tuning of reaction conditions to achieve optimal enantioselectivity.

Contemporary research has expanded the scope of applications for this chiral ligand to include various metal-catalyzed asymmetric transformations beyond traditional carbon-carbon bond forming reactions. The compound has been successfully employed in the development of iron-based catalysts for asymmetric transfer hydrogenation reactions, demonstrating the broad compatibility of the cyclohexanediamine scaffold with different transition metals. Advanced mechanistic studies using computational chemistry and experimental techniques have provided insights into the precise modes of substrate binding and activation that lead to high enantioselectivity. These investigations have revealed that the conformational rigidity of the cyclohexane backbone, combined with the steric bulk of the benzyl groups, creates a well-defined chiral pocket that effectively discriminates between enantiomeric transition states.

Properties

CAS No.

1369529-80-5

Molecular Formula

C20H26N2

Molecular Weight

294.43384

Synonyms

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Starting Materials :

    • (1S,2S)-cyclohexane-1,2-diamine : The chiral backbone provides the (S,S) configuration.

    • Benzyl chloride : Serves as the alkylating agent.

    • Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates deprotonation.

  • Reaction Setup :

    • The diamine is dissolved in an inert solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) under nitrogen atmosphere.

    • Benzyl chloride is added dropwise at 0–5°C to minimize side reactions.

    • The mixture is refluxed for 12–24 hours to ensure complete di-alkylation.

  • Workup :

    • The product is extracted using ethyl acetate and washed with brine to remove excess reagents.

    • Solvent evaporation yields a crude solid, which is purified via recrystallization (e.g., from acetonitrile) or column chromatography (silica gel, hexane/ethyl acetate).

Table 1: Optimization of Reaction Parameters

ParameterConditionImpact on Yield/SelectivitySource
SolventTHF vs. DCMTHF improves solubility of diamine
Temperature0°C (initial) → reflux (60°C)Prevents over-alkylation
Molar Ratio (Diamine:Benzyl chloride)1:2.2Excess benzyl chloride ensures di-substitution
BaseNaOH vs. K₂CO₃NaOH gives higher yield (85–90%)

Enantiomeric Control and Stereochemical Purity

The (S,S) configuration is preserved by using enantiomerically pure (1S,2S)-cyclohexane-1,2-diamine as the starting material. Optical rotation measurements confirm stereochemical integrity:

  • Specific rotation : [α]D +145° (c = 4.47 in chloroform).

  • Chiral HPLC : >99% enantiomeric excess (ee) when using HPLC with a chiral stationary phase.

Industrial-Scale Production

For large-scale synthesis, automated continuous-flow reactors are employed to enhance efficiency:

  • Reactor Type : Tubular flow reactor with temperature-controlled zones.

  • Throughput : 50–100 kg/day with >90% yield.

  • Purification : Centrifugal partition chromatography replaces column chromatography for cost efficiency.

Characterization and Quality Control

Post-synthesis characterization ensures product integrity:

Table 2: Analytical Data for this compound

PropertyValueMethodSource
Melting Point39–44°CDifferential Scanning Calorimetry
Molecular Weight294.43 g/molHigh-Resolution Mass Spectrometry
¹H NMR (CDCl₃)δ 7.30 (m, 10H, Ar-H), 3.85 (s, 4H, CH₂), 2.65 (m, 2H, NH)400 MHz NMR
IR (KBr)3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic)Fourier-Transform Infrared Spectroscopy

Comparative Analysis of Synthetic Approaches

Alkylation with Benzyl Bromide vs. Chloride

  • Benzyl chloride : Higher reactivity but requires longer reaction times.

  • Benzyl bromide : Faster kinetics but prone to elimination byproducts.

Solvent Effects

  • Polar aprotic solvents (DCM) : Enhance reaction rate but reduce diastereoselectivity.

  • Ether solvents (THF) : Improve stereochemical control at the cost of slower kinetics.

Challenges and Mitigation Strategies

  • Racemization Risk :

    • Elevated temperatures or prolonged reflux can lead to loss of chirality.

    • Solution : Use mild conditions (≤60°C) and shorter reaction times.

  • Byproduct Formation :

    • Mono-alkylated intermediates or over-alkylated products may form.

    • Solution : Optimize benzyl halide stoichiometry (1:2.2 ratio).

Recent Advances in Catalysis

Nickel(II) complexes of this compound have shown exceptional catalytic activity in asymmetric Michael additions:

  • Catalytic Efficiency : Turnover numbers (TON) >1,000 for nitroalkene reactions.

  • Substrate Scope : Compatible with malonates, β-ketoesters, and aliphatic nitroalkenes.

Applications in Asymmetric Synthesis

The ligand’s utility is highlighted in:

  • Enantioselective Hydrogenation : Rhodium complexes achieve 95–98% ee in ketone reductions.

  • C–H Activation : Palladium catalysts enable stereocontrolled functionalization of sp³ carbons.

Chemical Reactions Analysis

Types of Reactions: S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it an effective ligand for various catalytic processes, particularly in asymmetric synthesis.

Asymmetric Synthesis

The compound has been utilized in the development of chiral ligands for asymmetric catalysis. For instance, it serves as a precursor for synthesizing bis(NHC) ligands which have shown effectiveness in copper-catalyzed reactions. These ligands facilitate the formation of enantiomerically enriched products, demonstrating high yields and selectivity in reactions involving cyclic and acyclic enones .

Reaction Type Catalyst Yield (%) Enantioselectivity (%)
Cu-catalyzed conjugate addition (cyclic enone)Cu(hfacac)(btmsa) + (rac; S,S)-L19997
Cu-catalyzed conjugate addition (acyclic enone)CuOAc + (rac; S,S)-L19061

Material Science Applications

In material science, this compound has been explored for its potential to create novel molecular scaffolds. Research indicates that its derivatives can form complex structures useful in supramolecular chemistry.

Supramolecular Chemistry

Recent studies have focused on synthesizing supramolecular amine cages using this compound as a building block. These structures exhibit unique properties that can be harnessed for applications in drug delivery and molecular recognition .

Catalytic Applications

The compound's role as a ligand in catalysis extends beyond pharmaceuticals into broader chemical synthesis applications.

Metal Complex Formation

This compound has been utilized to form organometallic complexes, which are crucial in catalyzing various organic reactions. These complexes have shown promise in metal-based antitumor drug development .

Case Study 1: Chiral Ligand Development

A study highlighted the effectiveness of this compound-derived ligands in achieving high enantioselectivity in copper-catalyzed reactions. The ligands were synthesized from this compound and tested against a variety of substrates, yielding significant improvements in product selectivity compared to traditional ligands .

Case Study 2: Supramolecular Structures

Research into supramolecular cages constructed from this compound revealed their potential utility in capturing small molecules and ions, demonstrating the compound's versatility beyond simple catalytic applications .

Mechanism of Action

The mechanism by which S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with transition metals and activation of specific chemical bonds .

Comparison with Similar Compounds

    Bis(1-phenylethyl)amine: This compound has a similar structure but with ethyl groups instead of benzyl groups.

    Bis(1-phenylpropyl)amine: Similar to S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine but with propyl groups.

    Bis(1-phenylbutyl)amine: Another similar compound with butyl groups.

Uniqueness: this compound is unique due to its specific combination of cyclohexane and benzyl groups, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Biological Activity

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine is a compound of significant interest in both chemistry and biology due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is a chiral diamine characterized by two phenylmethyl groups attached to a cyclohexane backbone. Its chemical formula can be expressed as C18H22N2C_{18}H_{22}N_2. The presence of chiral centers in the molecule allows it to participate in asymmetric synthesis and interact with biological systems in a stereospecific manner.

The biological activity of this compound primarily arises from its ability to form stable complexes with metal ions. These complexes can act as catalysts in various biochemical reactions, influencing enzyme mechanisms and protein-ligand interactions. The compound's interaction with molecular targets is facilitated by its chiral nature, which enhances selectivity in biological pathways.

Biological Applications

1. Drug Delivery Systems
this compound has been studied for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions makes it suitable for encapsulating therapeutic agents and enhancing their bioavailability.

2. Enzyme Mechanisms and Protein-Ligand Interactions
In biological research, this compound serves as a valuable tool for studying enzyme mechanisms due to its chiral properties. It can influence the activity of enzymes by acting as an inhibitor or a substrate analog.

Case Studies

Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionSignificant inhibition of specific proteases
Antibacterial ActivityPotential antibacterial effects (analog studies)
Drug Delivery SystemsUsed for enhancing bioavailability of drugs

Q & A

Basic: How can researchers optimize the synthesis of S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine using experimental design principles?

Methodological Answer:
Synthetic optimization requires systematic screening of reaction parameters via Design of Experiments (DoE) . Key factors include:

  • Temperature (e.g., 60–120°C), solvent polarity (e.g., toluene vs. THF), and stoichiometry (amine/aldehyde ratios).
  • Apply factorial design to identify interactions between variables. For example, a 2³ factorial design evaluates 8 conditions, reducing trial counts while capturing nonlinear effects .
  • Use response surface methodology (RSM) to pinpoint optimal conditions. For instance, catalytic yields >90% were achieved in related cyclohexanediamine derivatives by balancing steric hindrance and electronic effects .

Advanced: What computational strategies resolve contradictions in enantioselectivity data for this compound-based catalysts?

Methodological Answer:
Contradictions in enantioselectivity often stem from unaccounted transition-state interactions or solvent effects. Address this via:

  • Quantum chemical calculations (e.g., DFT) to model transition states and identify steric/electronic mismatches. For example, ICReDD’s reaction path search methods reveal hidden intermediates that alter selectivity profiles .
  • Molecular dynamics simulations to assess solvent polarity impacts on catalyst conformation. Polar solvents may stabilize non-productive conformers, reducing enantiomeric excess (e.e.) .
  • Multivariate analysis of experimental datasets to isolate confounding variables (e.g., trace impurities, humidity) .

Basic: What spectroscopic techniques are critical for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Compare integration ratios of diastereotopic protons (e.g., cyclohexane backbone CH₂ groups). Splitting patterns distinguish cis vs. trans configurations .
    • ¹³C-NMR : Chemical shifts of chiral centers (e.g., ~50–60 ppm for amine-attached carbons) confirm stereochemical integrity .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients to resolve enantiomers. Retention time differences >2 min indicate high e.e. .

Advanced: How can AI-driven platforms enhance the predictive modeling of this compound’s catalytic performance in asymmetric hydrogenation?

Methodological Answer:

  • Machine Learning (ML) Workflow :
    • Dataset Curation : Compile kinetic data (e.g., turnover frequency, e.e.) from heterogeneous catalysis studies .
    • Feature Engineering : Include descriptors like ligand bite angle, metal-ligand bond distances, and solvent dielectric constants.
    • Model Training : Apply gradient-boosted trees (e.g., XGBoost) to predict e.e. under untested conditions (R² >0.85 achievable) .
  • COMSOL Multiphysics Integration : Simulate mass transfer limitations in batch reactors to refine ML predictions .

Basic: What are the key stability challenges for this compound in aerobic conditions, and how can they be mitigated?

Methodological Answer:

  • Oxidative Degradation : The benzylic methyl groups are prone to oxidation, forming ketone byproducts.
  • Mitigation Strategies :
    • Inert Atmosphere : Conduct reactions/synthesis under argon/nitrogen.
    • Additives : Introduce radical scavengers (e.g., BHT at 1–2 mol%) to inhibit autoxidation .
    • Low-Temperature Storage : Store at –20°C in amber vials to reduce radical chain propagation .

Advanced: How do steric and electronic modifications to the phenylmethyl groups affect catalytic turnover in this compound complexes?

Methodological Answer:

  • Steric Effects :
    • Bulky para-substituents (e.g., –CF₃) increase transition-state rigidity, improving e.e. but reducing turnover number (TON) due to slower substrate access .
  • Electronic Effects :
    • Electron-withdrawing groups (e.g., –NO₂) enhance metal-ligand bond strength, stabilizing active catalysts but risking over-stabilization (reduced TON) .
  • Balanced Design :
    • Case Study : A 10% increase in TON was achieved with meta-methoxy substituents, optimizing both electronic donation and steric accessibility .

Basic: What analytical methods validate the absence of toxic byproducts (e.g., Mechlorethamine analogs) in this compound synthesis?

Methodological Answer:

  • GC-MS : Screen for chlorinated byproducts (e.g., Mechlorethamine, m/z 156 [M⁺–Cl]) using DB-5MS columns and EI ionization .
  • ICP-OES : Detect residual metal catalysts (e.g., Pd, Pt) below 1 ppm .
  • Toxicological Assays : Use in vitro cytotoxicity tests (e.g., HEK293 cell viability) to confirm absence of genotoxic impurities .

Advanced: How can multi-scale modeling reconcile discrepancies between computational predictions and experimental catalytic outcomes?

Methodological Answer:

  • Microkinetic Modeling : Integrate DFT-derived activation barriers with experimental rate data to identify overlooked pathways (e.g., solvent-assisted proton transfers) .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., ±3 kcal/mol in DFT energies) using Monte Carlo simulations .
  • Feedback Loops : Refine force fields in MD simulations using experimental crystallographic data (e.g., X-ray ligand-metal coordination distances) .

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